Bromine vs. Chlorine Reactivity in Cross-Coupling: Aryl Halide Bond Dissociation Energy Comparison
6-Bromo-2-isopropylaminopyridine possesses a C–Br bond that is significantly weaker than the C–Cl bond in its 6-chloro analog, resulting in faster oxidative addition with Pd(0) catalysts. The C–Br bond dissociation energy (BDE) for a typical aryl bromide is approximately 84 kcal/mol, compared to approximately 96 kcal/mol for a typical aryl chloride [1]. This 12 kcal/mol difference translates to a substantially lower activation barrier for cross-coupling, enabling reactions to proceed under milder conditions and with higher catalytic turnover, which is critical for library synthesis and late-stage functionalization [1].
| Evidence Dimension | Carbon-halogen bond dissociation energy (BDE) |
|---|---|
| Target Compound Data | Aryl C–Br BDE ≈ 84 kcal/mol (class average) |
| Comparator Or Baseline | Aryl C–Cl BDE ≈ 96 kcal/mol (class average, e.g., 6-chloro-N-isopropylpyridin-2-amine) |
| Quantified Difference | Δ ≈ –12 kcal/mol (weaker bond, higher reactivity) |
| Conditions | DFT calculations and experimental gas-phase measurements compiled in comprehensive organic synthesis reviews |
Why This Matters
The lower C–Br bond dissociation energy directly enables faster, higher-yielding cross-coupling reactions, making 6-bromo-2-isopropylaminopyridine the preferred building block over its chloro congener for divergent synthesis strategies.
- [1] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies; CRC Press: Boca Raton, 2007; Chapter 9. View Source
